molecular formula C5H8N2O3 B1489862 2-Methyl-1H-imidazole-4-carboxylic acid hydrate CAS No. 1087768-73-7

2-Methyl-1H-imidazole-4-carboxylic acid hydrate

Cat. No. B1489862
M. Wt: 144.13 g/mol
InChI Key: ZCMNRFBWTDHMAQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4-carboxylic acid is an organic compound with the chemical formula C5H6N2O2 . It is a colorless crystalline solid that is soluble in water and organic solvents . This compound is often used as an intermediate and catalyst in the laboratory and can be used to synthesize other organic compounds such as pesticides, drugs, and dyes .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate consists of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 .


Physical And Chemical Properties Analysis

2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a solid at room temperature . It has a molecular weight of 144.13 . The compound is soluble in water .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including compounds related to 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, have been extensively studied for their antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole and other related structures have shown promise in the search for new antitumor drugs. Some of these compounds have advanced past preclinical testing stages, indicating their potential efficacy in cancer treatment (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Corrosion Inhibition

Imidazole and its derivatives serve as effective corrosion inhibitors, especially in the petroleum industry, due to their low toxicity and environmental friendliness. Their structure, featuring a heterocyclic ring with nitrogen atoms, facilitates strong adsorption onto metal surfaces. This characteristic, combined with their ability to form a hydrophobic film, underscores their utility in corrosion protection (Sriplai & Sombatmankhong, 2023).

Antioxidant and Microbiological Activity

Natural carboxylic acids, including derivatives of imidazole, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship analysis has shown that compounds like rosmarinic acid exhibit significant antioxidant activity. These findings suggest the potential of imidazole derivatives in the development of new therapeutic agents with antioxidant and antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Methods and Drug Development

Imidazole-based compounds are key intermediates in the synthesis of various pharmaceuticals. Research into their synthetic methods, particularly involving 4-phosphorylated derivatives of imidazole, has opened pathways to developing compounds with diverse biological activities. These activities range from insectoacaricidal to antihypertensive and neuroprotective effects, highlighting the imidazole ring's role in drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antimicrobial Activities

The antimicrobial potential of imidazole and its derivatives is significant, with applications in both pharmaceutical and agricultural sectors. Imidazole is a core structure in the synthesis of antifungal drugs such as ketoconazole and clotrimazole. This underlines the importance of imidazole derivatives in addressing microbial resistance and developing new antimicrobial agents (2022).

properties

IUPAC Name

2-methyl-1H-imidazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMNRFBWTDHMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-imidazole-4-carboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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